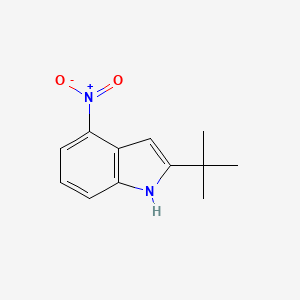

2-(tert-Butyl)-4-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

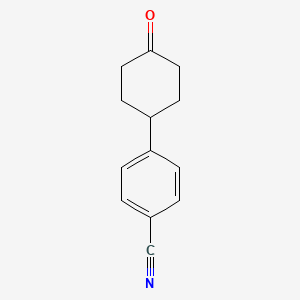

“2-(tert-Butyl)-4-nitro-1H-indole” is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also seems to have a nitro group and a tert-butyl group attached .

Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)-4-nitro-1H-indole” would likely be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The tert-butyl group is a bulky alkyl group, and the nitro group is a common functional group that can participate in various chemical reactions .

Chemical Reactions Analysis

The chemical reactions of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure and the conditions of the reaction . The nitro group can participate in reduction reactions, and the indole group can undergo electrophilic substitution . The tert-butyl group is generally quite stable but can undergo reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Proteomics Research

2-tert-Butyl-4-nitroindole is utilized in proteomics to study protein expression and function. It serves as a biochemical tool for probing the structure and dynamics of proteins, aiding in the identification of protein modifications and interactions .

Biochemical Synthesis

This compound is involved in the synthesis of biologically active compounds . Its indole moiety is a key structural component in many natural products and pharmaceuticals, making it valuable for developing treatments for various disorders .

Pharmacology

In pharmacology , 2-tert-Butyl-4-nitroindole derivatives are explored for their therapeutic potential. They exhibit a range of biological activities, including antiviral , anti-inflammatory , and anticancer properties, which are critical for drug discovery and development .

Organic Synthesis

The compound is used in organic synthesis as a building block for constructing complex molecules. Its reactivity allows for the creation of diverse heterocyclic frameworks, which are essential in the synthesis of natural products and bioactive molecules .

Analytical Chemistry

In analytical chemistry , 2-tert-Butyl-4-nitroindole plays a role in chromatography and mass spectrometry . It can be used as a standard or reagent to analyze and quantify other substances, contributing to quality control and research .

Materials Science

The electrophilic nature of 2-tert-Butyl-4-nitroindole derivatives makes them suitable for use in materials science . They can undergo reactions like cycloadditions to form new materials with potential applications in electronics and photonics .

Environmental Science

While specific applications in environmental science are not directly mentioned, the synthesis and use of 2-tert-Butyl-4-nitroindole in other fields imply its relevance in developing environmentally friendly methodologies and understanding chemical interactions in the environment .

Laboratory Chemicals Manufacturing

It is also used in the manufacture of laboratory chemicals . As a substance with multiple uses in research and development, it is a staple in the production of reagents and compounds for scientific experimentation .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives, in general, interact with their targets to induce changes that can lead to the treatment of various health conditions .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, leading to their wide range of biological activities .

Result of Action

Indole derivatives are known for their various biologically vital properties, including their use in the treatment of cancer cells, microbes, and different types of disorders .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-tert-butyl-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMRBBJHHFNCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578874 |

Source

|

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-nitro-1H-indole | |

CAS RN |

242794-70-3 |

Source

|

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)